molecular formula C17H17NO5S B5010407 5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid

5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid

Cat. No. B5010407
M. Wt: 347.4 g/mol
InChI Key: LXBPOWXHJKJQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid, also known as MTTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTTP is a thienyl-containing amino acid derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid is not fully understood, but it is believed to involve modulation of various signaling pathways within cells. One proposed mechanism involves inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory activity, inhibition of cell proliferation, and induction of apoptosis. These effects make it a promising candidate for further investigation as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid in lab experiments is its relative ease of synthesis, which allows for large-scale production. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid, including further investigation of its mechanism of action, exploration of its potential as a therapeutic agent for various diseases, and development of new synthetic methods for its production. Additionally, the use of this compound in combination with other compounds may lead to synergistic effects that could enhance its therapeutic potential.

Synthesis Methods

5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the use of Fmoc-protected amino acids, which are coupled together using standard peptide coupling reagents such as HBTU or DIC. The resulting peptide is then deprotected and purified using standard chromatographic techniques.

Scientific Research Applications

5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid has been studied extensively for its potential applications in scientific research, particularly in the field of drug discovery and development. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

5-[(3-methoxycarbonyl-4-phenylthiophen-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-17(22)15-12(11-6-3-2-4-7-11)10-24-16(15)18-13(19)8-5-9-14(20)21/h2-4,6-7,10H,5,8-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBPOWXHJKJQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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